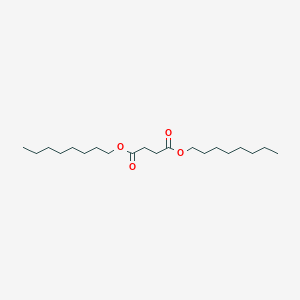

Dioctyl succinate

Description

BenchChem offers high-quality Dioctyl succinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dioctyl succinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dioctyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWABLUYIOFEZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932451 | |

| Record name | Dioctyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14491-66-8 | |

| Record name | Dioctyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14491-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicapryl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014491668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAPRYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XD1ZF2M1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dioctyl Sodium Sulfosuccinate

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of dioctyl sodium sulfosuccinate (B1259242), a widely used anionic surfactant. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

Dioctyl sodium sulfosuccinate (DOSS), also known as docusate (B154912) sodium, is the sodium salt of the diester of 2-ethylhexyl alcohol and sulfosuccinic acid.[1][2] The structural formula of the docusate anion is R−O−C(=O)−CH(SO−3)−CH2−C(=O)−O−R, where R is the 2-ethylhexyl group.[3] It is characterized by a hydrophilic sulfosuccinate head and two hydrophobic octyl tails, making it an effective amphiphilic molecule.[4]

Below is a diagram illustrating the chemical structure of dioctyl sodium sulfosuccinate.

The key physicochemical properties of dioctyl sodium sulfosuccinate are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C20H37NaO7S[4][5] |

| Molecular Weight | 444.56 g/mol [1][4][6] |

| CAS Number | 577-11-7[5] |

| Appearance | White, wax-like, plastic solid[3][7][8] |

| Odor | Suggestive of octyl alcohol[3][7] |

| Melting Point | 155°C (decomposes)[6] |

| Solubility in Water | 14 g/L at 25°C, 55 g/L at 70°C[3][7] |

| Solubility in Organic Solvents | Freely soluble in ethanol (B145695) and glycerol; soluble in carbon tetrachloride, petroleum ether, naphtha, xylene, acetone, and vegetable oils[5][8] |

| pH (1% aqueous solution) | 5.0-7.0[9] |

Synthesis of Dioctyl Sodium Sulfosuccinate: An Experimental Protocol

The synthesis of dioctyl sodium sulfosuccinate is typically a two-stage process involving esterification followed by sulfonation.[10]

Stage 1: Esterification

The first stage involves the reaction of maleic anhydride (B1165640) with 2-ethylhexanol to produce bis(2-ethylhexyl) maleate (B1232345) (dioctyl maleate).[3][11]

-

Reactants: Maleic anhydride and 2-ethylhexanol.

-

Catalyst: A Brønsted solid acid catalyst such as Amberlyst-15 can be used for a more environmentally friendly and recyclable process.[10] A color fixative may also be added.[12]

-

Procedure:

Stage 2: Sulfonation

In the second stage, the dioctyl maleate is sulfonated using sodium bisulfite to yield the final product, dioctyl sodium sulfosuccinate.[11] The bisulfite anion adds across the double bond of the maleate.[3][7]

-

Reactants: Dioctyl maleate, sodium bisulfite (or sodium disulfite), and deionized water.[11]

-

Procedure:

-

Dioctyl maleate, sodium bisulfite, and water are combined in a reaction flask equipped with a stirrer, reflux condenser, and nitrogen inlet.[11]

-

The mixture is heated under reflux at approximately 104°C with a gentle stream of nitrogen until a clear solution is obtained (approximately 3 hours).[11]

-

During the refluxing process, any residual isooctanol can be removed.[12]

-

After the reaction is complete, the mixture is cooled. A co-solvent like ethanol may be added to prevent gelling or solidification upon cooling.[11]

-

The following diagram illustrates the synthesis workflow.

Applications in Research and Drug Development

Dioctyl sodium sulfosuccinate is a versatile compound with numerous applications in the pharmaceutical and research sectors due to its surfactant properties.

-

Pharmaceutical Formulations: It is widely used as an excipient in the production of tablets and suspensions.[3][13] Its functions include acting as a wetting agent, emulsifier, and dispersant.[3]

-

Stool Softener: DOSS is the active ingredient in many over-the-counter laxative formulations.[2][4] It functions as a stool softener by increasing the amount of water the stool absorbs in the gut, which makes the stool softer and easier to pass.[14]

-

Drug Delivery: In research, dioctyl sodium sulfosuccinate is used in the preparation of reverse micelles.[5][13] These systems are valuable for encapsulating and delivering drugs and other molecules.

-

Cosmetics and Personal Care: It is also utilized in various cosmetic and personal care products like shampoos and lotions as a wetting and emulsifying agent to improve product stability and spreadability.[4][14]

Mechanism of Action as a Stool Softener

The primary mechanism of action of dioctyl sodium sulfosuccinate as a stool softener is based on its ability to act as an anionic surfactant.[13] By reducing the surface tension of the interface between water and oil in the feces, it allows for greater penetration of water and fats into the stool mass.[14] This leads to a softer, more easily passable stool.[14]

The logical relationship of its mechanism of action is depicted in the diagram below.

References

- 1. DIOCTYL SODIUM SULPHOSUCCINATE - Ataman Kimya [atamanchemicals.com]

- 2. Dioctyl Sodium Sulfosuccinate - فرتاک لوتوس | Fartak lotus [fartaklotus.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

- 5. 101.200.202.226 [101.200.202.226]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. Docusate - Wikipedia [en.wikipedia.org]

- 8. fao.org [fao.org]

- 9. DIOCTYL SODIUM SULFOSUCCINATE - Ataman Kimya [atamanchemicals.com]

- 10. The synthesis of the anionic sodium dioctyl sulfossuccinate surfactant and the study of catalytic activity of the amberlyst-15 [sid.ir]

- 11. Dioctyl sulfosuccinate sodium salt synthesis - chemicalbook [chemicalbook.com]

- 12. CN103709078A - Preparation method of dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]

- 13. SODIUM DIOCTYL SULFOSUCCINATE - Ataman Kimya [atamanchemicals.com]

- 14. What is the mechanism of Dioctyl Sodium Sulfosuccinate? [synapse.patsnap.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dioctyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of dioctyl succinate (B1194679) (CAS No. 14491-66-8). It is intended for researchers, scientists, and professionals in drug development who may utilize this compound as an excipient, solvent, or plasticizer. This document details key physicochemical parameters, presents detailed experimental protocols for their determination, and outlines a typical synthesis workflow. All quantitative data are summarized in structured tables for ease of reference.

Introduction

Dioctyl succinate, the diester of succinic acid and n-octanol, is a colorless to pale yellow liquid. Its properties, such as low volatility, high thermal stability, and good compatibility with a range of polymers, have led to its use as a plasticizer. In the pharmaceutical and cosmetic industries, it functions as an emollient and solvent. A thorough understanding of its physical and chemical properties is essential for its effective and safe application in research and product development.

Chemical Identity

| Identifier | Value |

| Chemical Name | Dioctyl succinate |

| Synonyms | Butanedioic acid, dioctyl ester; Succinic acid, dioctyl ester |

| CAS Number | 14491-66-8 |

| Molecular Formula | C₂₀H₃₈O₄ |

| Molecular Weight | 342.51 g/mol |

| Chemical Structure | O=C(OCCCCCCCC)CCC(=O)OCCCCCCCC |

| InChI Key | KWABLUYIOFEZOY-UHFFFAOYSA-N |

Physical and Chemical Properties

The physical and chemical properties of dioctyl succinate are summarized in the tables below. These properties are critical for predicting its behavior in various formulations and under different environmental conditions.

Physical Properties

| Property | Value | Reference |

| Physical State | Liquid at 20°C | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | Not available (Liquid at room temperature) | [2][3] |

| Boiling Point | 375.16 °C (estimated at 760 mmHg) 225 °C at 2 mmHg | [4][5] |

| Density | 0.91 - 0.936 g/cm³ (predicted) | [5][6] |

| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C (estimated) | |

| Refractive Index | 1.4490 to 1.4520 | [6] |

| Solubility in Water | 0.004167 mg/L at 25°C (estimated) | [4] |

| LogP (o/w) | 7.392 (estimated) | [4] |

Chemical Properties

| Property | Description |

| Stability | Stable under normal conditions. |

| Reactivity | Can undergo hydrolysis under strong acidic or basic conditions to yield succinic acid and n-octanol. |

| Hazardous Decomposition | Upon combustion, may produce carbon monoxide and carbon dioxide. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of dioctyl succinate and the determination of its key physical properties, based on established scientific literature and standardized guidelines.

Synthesis of Dioctyl Succinate via Fischer Esterification

This protocol describes a typical laboratory-scale synthesis of dioctyl succinate.

Principle: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid (succinic acid) and an alcohol (n-octanol) to form an ester (dioctyl succinate) and water. To drive the equilibrium towards the product, an excess of the alcohol is often used, and the water produced is removed azeotropically.

Materials:

-

Succinic acid

-

n-Octanol

-

Phosphotungstic acid (catalyst)

-

Toluene (B28343) (azeotropic agent)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine succinic acid, n-octanol (molar ratio of alcohol to acid of approximately 3:1), phosphotungstic acid (catalyst, ~1.2% by mass of succinic acid), and toluene (azeotropic agent, ~70% by mass of succinic acid).

-

Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction for approximately 3 hours or until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted succinic acid, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess n-octanol.

-

Purification: The crude dioctyl succinate can be further purified by vacuum distillation to obtain the final product of high purity.

Determination of Physical Properties

The following protocols are based on OECD and ASTM guidelines for the testing of chemicals and plasticizers.

4.2.1. Boiling Point (OECD Guideline 103)

The boiling point is determined using an ebulliometer or by the dynamic method where the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is measured. The sample is heated, and the temperature of the vapor-liquid equilibrium is recorded.

4.2.2. Density (OECD Guideline 109)

The density of liquid dioctyl succinate can be determined using a pycnometer, hydrometer, or an oscillating densitometer. The pycnometer method involves determining the mass of a known volume of the liquid at a constant temperature.

4.2.3. Water Solubility (OECD Guideline 105 - Flask Method)

A sufficient amount of dioctyl succinate is stirred in water at a constant temperature for an extended period to achieve equilibrium. The concentration of dioctyl succinate in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS), after separation of the phases.

4.2.4. Vapor Pressure (OECD Guideline 104 - Static Method)

The sample is placed in a thermostatically controlled container connected to a pressure measuring device. The system is evacuated, and the pressure of the vapor in equilibrium with the liquid is measured at different temperatures.

4.2.5. Refractive Index (ASTM D1045)

The refractive index is measured using a standard refractometer, such as an Abbé refractometer. A drop of the liquid is placed on the prism, and the refractive index is read at a specified temperature, typically 25°C, using a sodium light source.

Spectral Data

While experimental spectra for dioctyl succinate are not widely available in public databases, the expected spectral characteristics can be predicted based on its chemical structure.

-

¹H NMR: The spectrum is expected to show a triplet at approximately 0.9 ppm corresponding to the terminal methyl groups of the octyl chains. A multiplet between 1.2-1.6 ppm would represent the methylene (B1212753) groups of the octyl chains. A triplet at around 4.0 ppm is expected for the methylene groups adjacent to the ester oxygen (-O-CH₂-). A singlet at approximately 2.6 ppm would correspond to the two equivalent methylene groups of the succinate backbone.

-

¹³C NMR: The spectrum should display a signal for the carbonyl carbon of the ester at around 172 ppm. The carbons of the octyl chains would appear in the 14-65 ppm region. The methylene carbons of the succinate backbone are expected at approximately 29 ppm.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretching of the ester group is expected around 1735 cm⁻¹. C-O stretching vibrations would be observed in the 1300-1100 cm⁻¹ region. The C-H stretching of the alkyl chains will appear around 2850-2960 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would likely show fragmentation patterns corresponding to the loss of the octyl groups and cleavage of the ester bonds.

Mandatory Visualizations

Experimental Workflow: Synthesis of Dioctyl Succinate

Logical Workflow: Physicochemical Characterization

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of dioctyl succinate, along with standardized protocols for its synthesis and characterization. The presented data and methodologies are intended to serve as a valuable resource for scientists and researchers engaged in drug development and other fields where this compound may be utilized. A comprehensive understanding of these properties is fundamental to ensuring the appropriate and safe application of dioctyl succinate in various scientific and industrial contexts.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Dioctyl succinate | CAS#:14491-66-8 | Chemsrc [chemsrc.com]

- 3. Dioctyl succinate Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 4. dioctyl succinate, 14491-66-8 [thegoodscentscompany.com]

- 5. Dioctyl succinate | 14491-66-8 | FD57454 | Biosynth [biosynth.com]

- 6. dioctyl succinate | 14491-66-8 [chemicalbook.com]

Dioctyl succinate CAS number and molecular formula.

An In-depth Technical Guide to Dioctyl Succinate (B1194679)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl succinate, also known as di-n-octyl succinate, is the diester of succinic acid and n-octanol. This technical guide provides a comprehensive overview of its core chemical information, physicochemical properties, a detailed experimental protocol for its synthesis, and its known applications. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development.

Core Chemical Information

| Identifier | Value |

| Chemical Name | Dioctyl succinate |

| Synonyms | Di-n-octyl succinate, Succinic acid dioctyl ester, Butanedioic acid, dioctyl ester |

| CAS Number | 14491-66-8[1] |

| Molecular Formula | C₂₀H₃₈O₄[1] |

| Molecular Weight | 342.51 g/mol [1] |

| EC Number | 238-499-4[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of dioctyl succinate.

| Property | Value |

| Boiling Point | 225°C at 2 mmHg[1] |

| Density (Predicted) | 0.936 ± 0.06 g/cm³[1] |

| Refractive Index | 1.4490 to 1.4520[1] |

Synthesis of Dioctyl Succinate

Dioctyl succinate can be synthesized via the esterification of succinic acid with n-octanol. The following experimental protocol is based on established methods for this type of reaction.[2]

Experimental Protocol: Catalytic Esterification

This protocol describes the synthesis of dioctyl succinate using phosphotungstic acid as a catalyst and toluene (B28343) as an azeotropic agent to remove water, driving the reaction to completion.[2]

Materials:

-

Succinic acid

-

n-Octanol

-

Phosphotungstic acid (catalyst)

-

Toluene (azeotropic agent)

Procedure:

-

Reactant Setup: In a reaction flask equipped with a stirrer, condenser, and a Dean-Stark apparatus, combine succinic acid, n-octanol, phosphotungstic acid, and toluene.

-

Reaction Conditions: The optimal molar ratio of n-octanol to succinic acid is 3.1:1. The amount of catalyst should be 1.2% by mass of the succinic acid, and the amount of azeotropic agent (toluene) should be 70% by mass of the succinic acid.[2]

-

Heating and Reflux: Heat the mixture to reflux. The reaction time is approximately 3 hours.[2]

-

Water Removal: During reflux, the water produced from the esterification reaction is continuously removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Monitoring: The progress of the reaction can be monitored by measuring the amount of water collected or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of succinic acid.

-

Work-up: Once the reaction is complete (as indicated by the cessation of water formation), cool the reaction mixture. The catalyst can be recovered by filtration. The excess n-octanol and toluene can be removed by distillation under reduced pressure to yield the crude dioctyl succinate.

-

Purification: The crude product can be further purified by vacuum distillation.

Under these optimized conditions, the esterification rate of succinic acid can reach up to 99.27%.[2]

Synthesis Workflow

Caption: Synthesis Workflow of Dioctyl Succinate.

Applications and Mechanism of Action

While dioctyl succinate is commercially available, detailed information regarding its specific applications in drug development and its mechanism of action is limited in publicly available literature. It is often overshadowed by the structurally related and more widely studied compound, dioctyl sodium sulfosuccinate (B1259242) (DOSS).

There is no information available regarding signaling pathways associated with dioctyl succinate.

Conclusion

This technical guide provides the fundamental chemical and physical data for dioctyl succinate, along with a detailed experimental protocol for its synthesis. While comprehensive data on its biological activity and applications in drug development are scarce, this document serves as a foundational resource for researchers and scientists interested in this compound. Further research is needed to fully elucidate its potential roles and mechanisms of action.

References

The Core Mechanism of Dioctyl Succinate as a Plasticizer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plasticizers are essential additives that impart flexibility and durability to otherwise rigid polymers. Among the emerging class of safer, bio-based plasticizers, dioctyl succinate (B1194679) (DOS) has garnered significant attention. This technical guide provides a comprehensive overview of the core mechanism of action by which dioctyl succinate plasticizes polymers, with a particular focus on its interaction with polyvinyl chloride (PVC). This document details the molecular interactions, summarizes key quantitative data on its performance, outlines relevant experimental protocols, and provides visual representations of the underlying scientific principles.

Introduction to Plasticization and Dioctyl Succinate

Plasticizers are low molecular weight, non-volatile substances that, when added to a polymer, increase its flexibility, workability, and elongation.[1] The primary function of a plasticizer is to reduce the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) from a rigid, glassy state to a softer, more rubbery state.[1]

Dioctyl succinate is a diester of succinic acid and octanol. It is considered a promising alternative to traditional phthalate-based plasticizers due to its favorable toxicological profile, biodegradability, and potential for synthesis from renewable resources.[2][3][4] It has shown comparable or even superior plasticizing efficiency to the commonly used di(2-ethylhexyl) phthalate (B1215562) (DEHP) in some applications.[2]

The Molecular Mechanism of Action

The plasticizing effect of dioctyl succinate is primarily explained by the Free Volume Theory , complemented by principles from the Lubricity Theory and the Gel Theory .[5]

-

Free Volume Theory: This is the most widely accepted theory of plasticization. Rigid polymers have very little "free volume" or empty space between their tightly packed molecular chains. Dioctyl succinate molecules, with their flexible aliphatic chains, position themselves between the polymer chains. This insertion increases the space between the polymer chains, thus increasing the free volume. This additional space allows for greater mobility of the polymer segments, leading to increased flexibility and a lower glass transition temperature.[1]

-

Lubricity Theory: This theory posits that plasticizers act as molecular lubricants.[5] The dioctyl succinate molecules shield the polymer chains from each other, reducing the frictional forces between them. This "lubrication" allows the polymer chains to slide past one another more easily when a stress is applied, resulting in increased flexibility and elongation.[5]

-

Gel Theory: This theory suggests that plasticizers disrupt the three-dimensional network structure of the polymer.[5] In a rigid polymer, there are points of attachment or "gel" structures formed by intermolecular forces. Dioctyl succinate molecules solvate these regions, breaking down the polymer-polymer interactions and forming weaker plasticizer-polymer interactions. This disruption of the rigid gel network leads to a softer, more flexible material.[5]

The effectiveness of dioctyl succinate as a plasticizer is also dependent on its compatibility with the polymer. The ester groups in dioctyl succinate can form polar interactions (dipole-dipole forces) with polar sites on the polymer chain, such as the carbon-chlorine bond in PVC. The long octyl chains provide the necessary steric hindrance to keep the polymer chains separated.

Signaling Pathway of Plasticizer Action

Caption: Molecular interaction of dioctyl succinate with polymer chains.

Quantitative Data on Performance

The performance of dioctyl succinate as a plasticizer is evaluated based on its effect on the physical and mechanical properties of the polymer. The following table summarizes typical data for dioctyl succinate in PVC, often compared to the traditional plasticizer DEHP. The values can vary depending on the specific formulation and processing conditions.

| Property | Unit | Neat PVC | PVC + 40 phr DOS | PVC + 40 phr DEHP |

| Glass Transition Temp (Tg) | °C | ~80-85 | ~25 - 35 | ~30 - 40 |

| Tensile Strength | MPa | ~50-60 | ~15 - 25 | ~20 - 30 |

| Elongation at Break | % | <10 | ~300 - 400 | ~250 - 350 |

| Hardness (Shore A) | - | >95 | ~70 - 80 | ~75 - 85 |

phr = parts per hundred parts of resin by weight

Studies have shown that succinate-based plasticizers can offer comparable or improved properties compared to DEHP. For instance, blends of PVC with succinate plasticizers have demonstrated up to a 77% increase in elongation at break and a reduction in hardness by up to 43% compared to DEHP-plasticized blends.[2] The plasticizing efficiency of succinate diesters is influenced by the alkyl chain length, with longer chains generally leading to better performance.[6]

Experimental Protocols

The evaluation of a plasticizer's efficiency involves several key experiments to quantify its effect on the polymer's properties.

Sample Preparation

-

Compounding: The polymer resin (e.g., PVC powder), dioctyl succinate, and any other additives (e.g., thermal stabilizers, lubricants) are weighed to the desired ratio (phr).

-

Mixing: The components are dry-blended to ensure a homogeneous mixture.

-

Melt Processing: The blend is then melt-processed using a two-roll mill or an extruder at a temperature sufficient for the polymer to soften and for the plasticizer to be fully incorporated (typically 150-170°C for PVC).

-

Molding: The resulting plasticized polymer is then compression molded or injection molded into sheets or specific shapes required for testing.

-

Conditioning: The prepared samples are conditioned under standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 10% relative humidity) for a specified period before testing to ensure consistent results.[7]

Key Evaluation Experiments

-

Tensile Properties (ASTM D2284):

-

Apparatus: A universal testing machine (tensile tester) with appropriate grips.

-

Procedure: Dumbbell-shaped specimens are cut from the conditioned sheets. The specimens are clamped into the grips of the tensile tester. The sample is pulled at a constant rate of speed until it breaks.

-

Data Acquired: Tensile strength (the maximum stress the material can withstand), elongation at break (the percentage increase in length at the point of fracture), and modulus of elasticity (a measure of stiffness) are recorded.[7]

-

-

Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (Tg):

-

Apparatus: A Dynamic Mechanical Analyzer.

-

Procedure: A small, rectangular sample is clamped in the DMA. A sinusoidal stress is applied to the sample, and the resulting strain is measured as the temperature is ramped up at a controlled rate.

-

Data Acquired: The storage modulus (elastic response), loss modulus (viscous response), and tan delta (the ratio of loss to storage modulus) are plotted against temperature. The peak of the tan delta curve is typically taken as the glass transition temperature (Tg).

-

-

Hardness Testing (ASTM D2240):

-

Apparatus: A durometer (Shore A scale for flexible plastics).

-

Procedure: The durometer is pressed firmly against the flat surface of the test specimen.

-

Data Acquired: The hardness value is read directly from the durometer's scale. Multiple readings are taken at different locations and averaged.

-

-

Plasticizer Migration/Leaching Tests:

-

Volatility (Activated Carbon Method): The plasticized sample is placed in a container with activated carbon and heated at an elevated temperature (e.g., 70°C) for a specified time. The weight loss of the sample corresponds to the amount of plasticizer that has volatilized.[8]

-

Extraction Resistance: The sample is immersed in a specific solvent (e.g., hexane, soapy water) for a set period. The weight loss of the sample after drying indicates the amount of plasticizer extracted.

-

Exudation (ASTM D3291): The sample is placed between absorbent papers under a specified pressure and temperature. The amount of plasticizer absorbed by the paper is determined by weight change or analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS).[9]

-

Experimental Workflow

Caption: General workflow for evaluating plasticizer performance.

Conclusion

Dioctyl succinate functions as an effective plasticizer by physically inserting its molecules between polymer chains, thereby increasing the free volume and reducing intermolecular forces. This mechanism enhances the mobility of the polymer chains, resulting in a more flexible and less brittle material with a lower glass transition temperature. Standardized experimental protocols are crucial for quantifying the performance of dioctyl succinate and comparing it to other plasticizers. As the industry moves towards safer and more sustainable materials, a thorough understanding of the mechanism and performance of alternative plasticizers like dioctyl succinate is essential for researchers, scientists, and drug development professionals.

References

- 1. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 3. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 7. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

Toxicological Profile of Dioctyl Succinate on Male Germline Stem Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The investigation of plasticizers and their potential impact on human health has become a critical area of toxicological research. As alternatives to regulated phthalates are sought, it is imperative to thoroughly evaluate their safety profiles, particularly concerning reproductive health. Male germline stem cells, also known as spermatogonial stem cells (SSCs), are fundamental to spermatogenesis and male fertility. Any toxic insult to this cell population could have profound and lasting consequences on reproductive capability. This technical guide provides a comprehensive overview of the current scientific understanding of the toxicological effects of dioctyl succinate (B1194679) (DOS), a potential alternative plasticizer, on male germline stem cells. The information presented herein is based on available in vitro and in vivo data, with a focus on quantitative analysis, detailed experimental methodologies, and the exploration of relevant cellular signaling pathways.

Quantitative Data on the Effects of Dioctyl Succinate on Spermatogonial Stem Cells

An in vitro study by Zhang et al. (2022) provides the most direct evidence to date on the effects of dioctyl succinate on mouse spermatogonial stem cells. The study aimed to screen for potential plasticizer alternatives that do not adversely affect SSC integrity. The key quantitative findings for dioctyl succinate are summarized below.[1]

Table 1: Effect of Dioctyl Succinate on SSC Cluster Formation (Short-Term Exposure)

| Concentration (M) | Normalized Cluster Number (% of Control) | Normalized Cluster Size (% of Control) |

| 10-6 | ~100% | ~100% |

| 10-5 | ~100% | ~100% |

| 10-4 | ~100% | ~100% |

Data extracted and interpreted from graphical representations in Zhang et al. (2022). The study reported no statistically significant detrimental effects.

Table 2: Effect of Dioctyl Succinate on SSC Colonization Ability (Functional Assay)

| Treatment Group | Number of Spermatogenic Colonies per 105 Transplanted Cells (Mean ± SEM) |

| Control (DMSO) | ~120 |

| Dioctyl Succinate (10-4 M) | ~125 |

Data extracted and interpreted from graphical representations in Zhang et al. (2022). The study reported no statistically significant difference between the control and dioctyl succinate-treated groups.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of dioctyl succinate's effects on male germline stem cells, primarily based on the protocols described by Zhang et al. (2022).

Spermatogonial Stem Cell (SSC) Isolation and Culture

This protocol outlines the steps for establishing a primary culture of mouse spermatogonial stem cells.

-

Cell Source: Testes from transgenic mice expressing a fluorescent reporter (e.g., GFP) under a germ cell-specific promoter are used to facilitate tracking.

-

Enzymatic Digestion:

-

Testes are detunicated and the seminiferous tubules are minced.

-

A two-step enzymatic digestion is performed, typically using collagenase and trypsin, to dissociate the tubules into a single-cell suspension.

-

-

Cell Enrichment:

-

The cell suspension is subjected to differential plating to enrich for germ cells, as somatic cells like Sertoli cells adhere more readily to the culture dish.

-

Further enrichment for undifferentiated spermatogonia can be achieved using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) with specific cell surface markers (e.g., THY1, GFRα1).

-

-

SSC Culture:

-

Enriched SSCs are cultured on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or a suitable extracellular matrix coating (e.g., laminin).

-

The culture medium is supplemented with a cocktail of growth factors essential for SSC self-renewal and proliferation, including Glial cell line-derived neurotrophic factor (GDNF), basic fibroblast growth factor (bFGF), and epidermal growth factor (EGF).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

In Vitro Toxicity Assessment (Cluster Formation Assay)

This assay evaluates the effect of a test compound on the proliferation and survival of SSCs in culture.

-

Cell Seeding: Established SSC clusters are dissociated into single cells and seeded onto a fresh feeder layer.

-

Compound Exposure:

-

One day after seeding, the culture medium is replaced with medium containing various concentrations of dioctyl succinate (e.g., 10-6 M, 10-5 M, 10-4 M) or a vehicle control (e.g., DMSO).

-

The cells are exposed to the compound for a defined period (e.g., 2 or 6 days).

-

-

Data Acquisition and Analysis:

-

At the end of the exposure period, the number and size of the SSC clusters are quantified. This can be done manually using a microscope or with an automated imaging system.

-

The data from the treated groups are normalized to the control group to determine the relative effect of the compound on SSC proliferation and survival.

-

Spermatogonial Stem Cell Transplantation (Functional Assay)

This in vivo assay is the gold standard for assessing the functional competence of SSCs.

-

Recipient Preparation:

-

Recipient male mice (e.g., W/Wv mutant mice, which are congenitally infertile) are treated with busulfan (B1668071) to deplete their endogenous germ cells, creating a receptive niche for donor cells.

-

-

Donor Cell Preparation:

-

SSCs that have been cultured in the presence of dioctyl succinate or a vehicle control are harvested and prepared as a single-cell suspension.

-

-

Transplantation Procedure:

-

The donor cell suspension is microinjected into the seminiferous tubules of the recipient mice via the efferent ducts.

-

-

Analysis of Colonization:

-

After a period of 2-3 months, the recipient testes are harvested.

-

The number of donor-derived spermatogenic colonies is counted. If fluorescently labeled donor cells were used, this can be done by observing the testes under a fluorescence microscope.

-

This analysis determines whether the compound exposure affected the ability of the SSCs to colonize the niche and re-initiate spermatogenesis.

-

Visualization of Workflows and Pathways

Experimental Workflow

Potential Signaling Pathways in Spermatogonial Stem Cells

While no studies have directly implicated dioctyl succinate in modulating specific signaling pathways in SSCs, understanding the key pathways governing SSC function is crucial for a comprehensive toxicological assessment. The lack of observed toxicity with dioctyl succinate suggests that it does not significantly interfere with these critical pathways.

Discussion of Potential Signaling Pathways

-

SSC Self-Renewal and Proliferation: The maintenance of the SSC pool is tightly regulated by a complex interplay of signaling pathways, with the GDNF/RET/GFRα1 and FGF2/FGFR pathways being paramount. These pathways activate downstream cascades, including the PI3K/Akt and RAS/MAPK pathways, which promote SSC survival, self-renewal, and proliferation. The finding that dioctyl succinate does not impact SSC cluster formation or colonization suggests that it does not act as an agonist or antagonist to these critical signaling networks at the tested concentrations.

-

Common Pathways of Testicular Toxicity: Many testicular toxicants exert their effects through the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS). Elevated ROS can damage cellular components, trigger apoptosis (programmed cell death), and disrupt the delicate hormonal balance required for spermatogenesis. Other chemicals act as endocrine disruptors, directly interfering with hormone synthesis or receptor signaling. The absence of detrimental effects from dioctyl succinate in the in vitro assays suggests that it does not induce significant oxidative stress or apoptosis in SSCs under the experimental conditions.

In Vivo Toxicological Data

A comprehensive search for in vivo reproductive toxicity studies specifically for dioctyl succinate in male rodents did not yield definitive results. Much of the available literature pertains to dioctyl sodium sulfosuccinate (B1259242) (DSS), a different chemical entity. A three-generation reproduction study in rats fed diets containing up to 1.0% DSS showed no adverse effects on reproductive function in either sex, although reduced body weights were observed.[2][3]

It is crucial to note that data for DSS cannot be directly extrapolated to dioctyl succinate. The lack of specific in vivo reproductive toxicity data for dioctyl succinate represents a significant data gap that should be addressed in future research to fully characterize its safety profile. Studies following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for reproductive toxicity testing, would be highly valuable.

Conclusion

Based on the available in vitro evidence, dioctyl succinate does not appear to exert significant toxicological effects on male germline stem cells.[1] Quantitative analysis of SSC cluster formation and the functional SSC transplantation assay indicate that dioctyl succinate, at concentrations up to 10-4 M, does not impair the survival, proliferation, or regenerative capacity of these vital cells. This suggests that dioctyl succinate does not disrupt the key signaling pathways essential for SSC maintenance. However, the current assessment is limited by the lack of specific in vivo reproductive toxicity studies for dioctyl succinate. While it shows promise as a safer alternative to some existing plasticizers from the perspective of male germline stem cell health, further in vivo studies are warranted to provide a more complete toxicological profile and to confirm these in vitro findings in a whole-organism context.

References

Bio-based Synthesis of Succinic Acid for High-Value Dioctyl Succinate Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and bio-based chemicals has positioned succinic acid as a key platform chemical. Its versatile applications, particularly in the synthesis of biodegradable polymers and specialty chemicals like dioctyl succinate (B1194679) (DOS), a non-phthalate plasticizer, have spurred significant research into its microbial production. This technical guide provides a comprehensive overview of the bio-based synthesis routes for succinic acid, focusing on its conversion to DOS. It delves into the metabolic pathways of key microbial producers, presents quantitative data on production performance, details experimental protocols for fermentation and downstream processing, and outlines the synthesis of DOS from bio-succinic acid.

Microbial Platforms for Succinic Acid Production

A variety of microorganisms, both native producers and metabolically engineered strains, have been harnessed for the production of succinic acid. The most prominent among these are bacteria such as Actinobacillus succinogenes, Mannheimia succiniciproducens, and Basfia succiniciproducens, as well as the extensively engineered Escherichia coli and the yeast Saccharomyces cerevisiae. Each of these platforms offers unique advantages and challenges in terms of substrate utilization, product tolerance, and downstream processing.

Key Microbial Producers and Performance Metrics

The selection of a microbial host is a critical factor in the economic viability of bio-succinic acid production. The following tables summarize the performance of several key microorganisms under different fermentation conditions.

| Microorganism | Strain | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Actinobacillus succinogenes | 130Z | Glucose | Batch | 52.72 | 0.67 | - | [1] |

| Actinobacillus succinogenes | BE-1 | Glucose | Batch | 14.80 | - | - | [2] |

| Mannheimia succiniciproducens | LPK7 | Glucose | Fed-batch | 52.4 | 1.16 (mol/mol) | 1.8 | [3][4] |

| Mannheimia succiniciproducens | LPK7 | Glucose | Continuous | - | 0.38 (mol/mol) | 1.77 | [5] |

| Basfia succiniciproducens | DD1 | Glycerol (B35011) | Continuous | 5.21 | 1.02 | 0.094 | [6] |

| Basfia succiniciproducens | Adapted 4D | Arundo donax Hydrolysate | Batch | 17.24 | 0.96 | - | [7] |

| Escherichia coli | Engineered | Glucose | Fed-batch | - | - | - | [8] |

| Saccharomyces cerevisiae | Engineered | Glucose | Shake Flask | 6.17 | - | - | [8] |

Table 1: Performance of various microbial strains in succinic acid production.

Metabolic Pathways and Engineering Strategies

The efficient production of succinic acid in microorganisms relies on redirecting carbon flux from central metabolism towards the synthesis of this dicarboxylic acid. The primary metabolic routes involved are the reductive Tricarboxylic Acid (TCA) cycle, the oxidative TCA cycle, and the glyoxylate (B1226380) shunt.

Reductive TCA Cycle in Bacteria

In many native producers and engineered bacteria, the reductive TCA cycle is the primary pathway for succinic acid formation under anaerobic conditions. This pathway involves the fixation of CO2 and is characterized by a high theoretical yield.

Metabolic Engineering in E. coli

Escherichia coli has been extensively engineered for succinic acid production. Key strategies include the knockout of competing pathways (e.g., lactate, acetate, and ethanol (B145695) formation) and the overexpression of key enzymes in the succinate synthesis pathway.

Succinic Acid Production in S. cerevisiae

Yeast, particularly S. cerevisiae, offers advantages such as robustness and tolerance to low pH, which can simplify downstream processing. Metabolic engineering strategies in yeast often focus on disrupting the oxidative TCA cycle and redirecting flux through the reductive branch or the glyoxylate cycle.

Experimental Protocols

This section provides detailed methodologies for the key experimental stages, from fermentation to the final synthesis of dioctyl succinate.

Fermentation Protocol for Succinic Acid Production using Actinobacillus succinogenes

This protocol is a representative example for batch fermentation.

1. Inoculum Preparation:

-

Prepare a seed culture medium containing (per liter): 3 g tryptic soy broth (TSB), 17 g pancreatic digest of casein, 3 g soy peptone, 2.5 g glucose, 5 g NaCl, and 2.5 g K2HPO4.[2]

-

Inoculate a single colony of A. succinogenes into 50 mL of the seed medium in a 250 mL flask.

-

Incubate at 37°C in a rotary shaker at 180 rpm for 5 hours.[2]

2. Fermentation Medium:

-

Prepare the fermentation medium containing (per liter): 30 g glucose, 10 g yeast extract, 1.37 g K2HPO4, 1.53 g KH2PO4, 1.5 g NaCl, 0.07 g MnCl2, and 0.38 g CaCl2.[2]

-

Add 30 g/L MgCO3 as a neutralizing agent.[2]

-

Sterilize the medium by autoclaving at 121°C for 20 minutes.

3. Fermentation:

-

Inoculate the sterile fermentation medium with 10% (v/v) of the seed culture.[1]

-

For a 3 L bioreactor, maintain the temperature at 38°C and agitation at 200 rpm.[1]

-

In the initial phase, use MgCO3 for pH control. In the later stages, maintain the pH at 6.5 with 3 M Na2CO3.[1]

-

Supply CO2 to the fermentation broth.

-

Monitor glucose concentration and supplement to maintain it between 10 and 30 g/L.[1]

-

The fermentation is typically run for 60-72 hours.[1]

Downstream Processing: Purification of Succinic Acid

The recovery and purification of succinic acid from the fermentation broth is a significant cost factor. A common approach involves direct crystallization.

Protocol for Direct Crystallization:

-

Cell Removal: Centrifuge the fermentation broth at 7000 rpm for 10 minutes to remove microbial cells.[1] The supernatant is the cell-free broth.

-

Acidification: Acidify the cell-free broth to a pH of approximately 2.0 using a strong acid such as sulfuric acid.

-

Crystallization: Cool the acidified broth to a low temperature (e.g., 4°C) and allow succinic acid to crystallize over several hours.

-

Recovery: Collect the succinic acid crystals by filtration.

-

Recrystallization (Optional): For higher purity, dissolve the crude crystals in hot water and allow them to recrystallize upon cooling.

-

Drying: Dry the purified crystals in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Synthesis of Dioctyl Succinate (DOS) from Bio-succinic Acid

DOS can be synthesized through the esterification of succinic acid with 1-octanol (B28484). Both chemical and enzymatic catalysis can be employed.

1. Chemical Esterification Protocol:

-

Reactants: Bio-based succinic acid, 1-octanol, and an acid catalyst (e.g., phosphotungstic acid or dodecylbenzene (B1670861) sulfonic acid). Toluene (B28343) can be used as an azeotropic agent to remove water.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine succinic acid, 1-octanol (molar ratio of alcohol to acid of approximately 3:1), catalyst (e.g., 1.2% by mass of succinic acid), and toluene (e.g., 70% by mass of succinic acid).[9]

-

Reaction: Heat the mixture to reflux (approximately 110-120°C) for several hours (e.g., 3 hours).[9] Continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture.

-

Neutralize the catalyst with a base (e.g., sodium carbonate solution).

-

Wash the organic phase with water to remove any remaining catalyst and unreacted acid.

-

Remove the solvent (toluene) and excess 1-octanol by vacuum distillation.

-

The remaining product is dioctyl succinate. Further purification can be achieved by vacuum distillation.

-

2. Enzymatic Esterification Protocol:

-

Reactants: Bio-based succinic acid, 1-octanol, and an immobilized lipase (B570770) (e.g., Novozym 435).

-

Reaction Setup: In a suitable reactor, combine succinic acid, 1-octanol, and the immobilized enzyme. The reaction can be carried out in a solvent-free system or in an organic solvent.

-

Reaction: Maintain the reaction at a specific temperature (e.g., 40-60°C) with constant stirring for an extended period (e.g., 24-48 hours).

-

Work-up and Purification:

-

Separate the immobilized enzyme from the reaction mixture by filtration for reuse.

-

Purify the dioctyl succinate from the reaction mixture using vacuum distillation to remove unreacted 1-octanol.

-

Conclusion

The bio-based production of succinic acid presents a sustainable alternative to petrochemical routes, with significant potential for the synthesis of high-value chemicals like dioctyl succinate. Advances in metabolic engineering have led to the development of highly efficient microbial strains. The choice of the production host, fermentation strategy, and downstream processing are all critical for the economic feasibility of the overall process. The direct esterification of bio-succinic acid to DOS, using either chemical or enzymatic catalysts, completes the value chain from renewable feedstocks to a green plasticizer. Further research should focus on optimizing integrated processes, improving strain robustness to industrial feedstocks, and developing more cost-effective downstream separation technologies to enhance the competitiveness of bio-based succinic acid and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Optimization of succinic acid fermentation with Actinobacillus succinogenes by response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. journals.asm.org [journals.asm.org]

- 5. Succinic acid production from continuous fermentation process using Mannheimia succiniciproducens LPK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Continuous cultivation approach for fermentative succinic acid production from crude glycerol by Basfia succiniciproducens DD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Biosynthetic Pathway and Metabolic Engineering of Succinic Acid [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Solubility parameters of dioctyl succinate in various solvents.

An In-depth Technical Guide to the Solubility Parameters of Dioctyl Succinate (B1194679)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility parameters of dioctyl succinate, a key ester in various industrial and pharmaceutical applications. Understanding the solubility characteristics of this compound is crucial for formulation development, predicting miscibility with other substances, and optimizing its performance in diverse solvent systems. This document outlines the theoretical framework of solubility parameters, presents available data, details experimental protocols for their determination, and offers a calculated estimation of the Hansen Solubility Parameters for dioctyl succinate.

Introduction to Solubility Parameters

Solubility parameters provide a numerical measure to predict the interactions between materials, with the underlying principle that "like dissolves like." The most widely used system is the Hansen Solubility Parameters (HSP), which deconstructs the total Hildebrand solubility parameter into three components:

-

δD (Dispersion): Accounts for the energy from dispersion forces between molecules.

-

δP (Polar): Represents the energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Quantifies the energy from hydrogen bonds between molecules.

Together, these three parameters (δD, δP, δH) define a point for a substance in the three-dimensional Hansen space. The closer two points are in this space, the more likely the substances are to be miscible.

Distinction Between Dioctyl Succinate and Dioctyl Sulfosuccinate (B1259242)

It is imperative to distinguish dioctyl succinate from dioctyl sulfosuccinate, as they are distinct chemical compounds with different physical and chemical properties.

-

Dioctyl Succinate: A diester of succinic acid and octanol. Its structure consists of a four-carbon succinate backbone with two octyl ester groups.

-

Dioctyl Sulfosuccinate: Commonly known as docusate, this is the sodium salt of the diester of sulfosuccinic acid and 2-ethylhexanol. It is an anionic surfactant widely used in pharmaceuticals and consumer products.[1][2][3][4][5][6][7][8][9][10]

This guide focuses exclusively on dioctyl succinate .

Hansen Solubility Parameters of Dioctyl Succinate

3.1. Estimated Hansen Solubility Parameters

The following table presents the estimated Hansen Solubility Parameters for dioctyl succinate, calculated using a group contribution method. For comparison, the experimental values for a structurally similar compound, dioctyl adipate, are also provided.[11]

| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Dioctyl Succinate (Estimated) | 16.5 | 3.5 | 4.5 |

| Dioctyl Adipate (Experimental)[11] | 16.7 | 2.0 | 5.1 |

3.2. Methodology for Estimation

The Hansen Solubility Parameters for dioctyl succinate were estimated using the group contribution method developed by van Krevelen and Hoftyzer. This method involves breaking down the molecule into its constituent functional groups and summing their respective contributions to the dispersion (Fd), polar (Fp), and hydrogen bonding (Eh) components, as well as the molar volume (V).

The following equations are used:

-

δd = ΣFdi / V

-

δp = (ΣFpi2)0.5 / V

-

δh = (ΣEhi / V)0.5

The logical workflow for this estimation is depicted in the diagram below.

Caption: Workflow for estimating Hansen Solubility Parameters.

Solubility of Dioctyl Succinate in Various Solvents

While specific quantitative solubility data for dioctyl succinate in a wide range of solvents is not extensively documented, its general solubility can be inferred from its chemical structure and the estimated HSP values. As a large ester with significant aliphatic character, it is expected to be readily soluble in non-polar and moderately polar organic solvents.

4.1. Predicted Solubility Profile

Based on the estimated HSP, the following table predicts the general solubility of dioctyl succinate in various classes of solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Aliphatic Hydrocarbons | High | Similar low polarity and dispersion-dominant interactions. |

| Aromatic Hydrocarbons | High | Good match in dispersion forces. |

| Esters | High | "Like dissolves like" principle; similar functional groups. |

| Ketones | Moderate to High | Can engage in polar interactions. |

| Alcohols | Low to Moderate | Mismatch in hydrogen bonding capacity; solubility likely decreases with increasing alcohol polarity. |

| Water | Very Low | Significant mismatch in all HSP components, particularly polarity and hydrogen bonding. |

Experimental Determination of Hansen Solubility Parameters

For precise formulation work, experimental determination of the Hansen Solubility Parameters is recommended. The most common method involves solubility testing in a range of solvents with known HSPs.

5.1. Experimental Protocol

The following protocol outlines a standard procedure for the experimental determination of HSPs.

-

Solvent Selection: A set of at least 20-30 solvents with a wide range of known δD, δP, and δH values is selected.

-

Solubility Assessment: A small, precise amount of dioctyl succinate is added to a known volume of each solvent. The mixtures are agitated at a constant temperature until equilibrium is reached.

-

Classification: Each solvent is classified as a "good" solvent (dissolves the solute) or a "poor" solvent (does not dissolve the solute) based on visual observation or analytical techniques. A binary scoring system (1 for good, 0 for poor) is typically used.

-

Data Analysis: The HSPs of the solvents and their corresponding scores are entered into specialized software (e.g., HSPiP). The software calculates the center of a sphere in Hansen space that best separates the good solvents (inside the sphere) from the poor solvents (outside the sphere). The coordinates of the center of this sphere represent the HSP (δD, δP, δH) of the solute.

The experimental workflow for determining Hansen Solubility Parameters is illustrated below.

Caption: Workflow for experimental HSP determination.

Conclusion

While experimental data for the Hansen Solubility Parameters of dioctyl succinate are not currently available, this guide provides a robust estimation based on established group contribution methods. These estimated values, in conjunction with the provided solubility predictions and experimental protocols, offer a valuable resource for researchers, scientists, and drug development professionals. For applications requiring high precision, the experimental determination of these parameters is strongly recommended. The information and methodologies presented herein should facilitate more informed solvent selection and formulation design involving dioctyl succinate.

References

- 1. atamankimya.com [atamankimya.com]

- 2. DIOCTYL SODIUM SULFOSUCCINATE - Ataman Kimya [atamanchemicals.com]

- 3. 101.200.202.226 [101.200.202.226]

- 4. Dioctyl Sodium Sulfosuccinate | C20H37NaO7S | CID 517065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dioctyl sulfosuccinate = 97 577-11-7 [sigmaaldrich.com]

- 6. File:Dioctyl sodium sulfosuccinate.png - Wikipedia [en.wikipedia.org]

- 7. Dioctyl sodium sulfo succinate [webbook.nist.gov]

- 8. DIOCTYL SULFOSUCCINATE SODIUM SALT - Ataman Kimya [atamanchemicals.com]

- 9. DIOCTYL SODIUM SULPHOSUCCINATE - Ataman Kimya [atamanchemicals.com]

- 10. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

- 11. kinampark.com [kinampark.com]

In Vitro Screening of Dioctyl Succinate for Endocrine Disruption Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the in vitro screening of dioctyl succinate (B1194679) for its potential to disrupt the endocrine system. To date, there is a lack of specific published data on dioctyl succinate in the key endocrine disruption assays. Therefore, the quantitative data presented in the tables below is illustrative, derived from studies on known endocrine-disrupting chemicals, and is intended to serve as a guide for data presentation and interpretation.

Introduction

The endocrine system, through the action of hormones, regulates a multitude of physiological processes, including development, reproduction, metabolism, and mood. Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action, leading to adverse health effects. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) have established frameworks for the identification and characterization of EDCs.[1][2][3][4][5][6][7]

A tiered approach is often employed, beginning with in vitro high-throughput screening assays to identify potential hazards and prioritize chemicals for further testing.[2][4][6][7][8][9] This guide outlines a comprehensive in vitro screening strategy for dioctyl succinate, focusing on its potential to interact with the estrogenic, androgenic, and steroidogenic pathways.

Recommended In Vitro Screening Battery

A battery of in vitro assays is recommended to assess the potential of dioctyl succinate to interact with key components of the endocrine system. These assays are based on established OECD and EPA test guidelines.[10][4][6][7][8]

-

Estrogen Receptor (ER) Binding Assay: To determine the ability of dioctyl succinate to bind to the estrogen receptor.

-

Androgen Receptor (AR) Binding Assay: To determine the ability of dioctyl succinate to bind to the androgen receptor.

-

Estrogen Receptor Transcriptional Activation (ERTA) Assay: To assess the potential of dioctyl succinate to induce or inhibit estrogen receptor-mediated gene expression.

-

Androgen Receptor Transcriptional Activation (ARTA) Assay: To assess the potential of dioctyl succinate to induce or inhibit androgen receptor-mediated gene expression.

-

Aromatase Assay: To evaluate the effect of dioctyl succinate on the activity of aromatase, a key enzyme in estrogen synthesis.

-

H295R Steroidogenesis Assay: To determine the effect of dioctyl succinate on the production of steroid hormones, including testosterone (B1683101) and estradiol.

Below is a general workflow for the in vitro screening of a test chemical like dioctyl succinate.

Figure 1: General experimental workflow for in vitro endocrine disruptor screening.

Experimental Protocols

Estrogen Receptor (ER) and Androgen Receptor (AR) Binding Assays

These assays measure the ability of a test chemical to compete with a radiolabeled ligand for binding to the respective hormone receptor.

Protocol (based on OECD TG 493 and OPPTS 890.1150): [11][12][13][14][15][16][17][18]

-

Receptor Source Preparation: Prepare cytosol containing the estrogen receptor from the uteri of ovariectomized rats or use human recombinant ER.[11][12][15][17][18] For the androgen receptor, prepare cytosol from the ventral prostates of castrated rats.[13][14][16][19]

-

Competitive Binding Incubation: In a multi-well plate, incubate a fixed concentration of radiolabeled ligand (e.g., [³H]-17β-estradiol for ER, [³H]-R1881 for AR) with the receptor preparation in the presence of a range of concentrations of dioctyl succinate.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxyapatite (B223615) precipitation or dextran-coated charcoal.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radiolabeled ligand bound against the concentration of dioctyl succinate. Determine the IC50 value, which is the concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled ligand.

Estrogen and Androgen Receptor Transcriptional Activation (TA) Assays

These cell-based assays determine if a chemical can act as an agonist (activate the receptor) or an antagonist (block the receptor) by measuring the expression of a reporter gene.

Protocol (based on OECD TG 455 and 458): [10][20][21][22][23][24][25][26][27][28][29]

-

Cell Culture: Culture a stable cell line containing the human estrogen or androgen receptor and a reporter gene (e.g., luciferase) under the control of hormone response elements (e.g., HeLa-9903 for ER, AR-EcoScreen™ for AR).[10][23][27][28]

-

Chemical Exposure:

-

Agonist Mode: Expose the cells to a range of concentrations of dioctyl succinate.

-

Antagonist Mode: Co-expose the cells to a fixed concentration of a known agonist (e.g., 17β-estradiol for ER, testosterone for AR) and a range of concentrations of dioctyl succinate.

-

-

Incubation: Incubate the cells for a specified period (e.g., 20-24 hours) to allow for potential gene transcription and translation.[10]

-

Cell Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase).

-

Data Analysis:

-

Agonist Mode: Plot the reporter gene activity against the concentration of dioctyl succinate and determine the EC50 value (the concentration that induces a half-maximal response).

-

Antagonist Mode: Plot the inhibition of the agonist-induced reporter gene activity against the concentration of dioctyl succinate and determine the IC50 value.

-

Aromatase Assay

This assay measures the effect of a chemical on the activity of aromatase (CYP19A1), the enzyme that converts androgens to estrogens.

Protocol (based on OPPTS 890.1200): [30][31]

-

Enzyme Source: Use human recombinant aromatase expressed in microsomes.[32][30][31]

-

Incubation: Incubate the enzyme with a tritiated androgen substrate (e.g., [³H]-androstenedione) and a range of concentrations of dioctyl succinate in the presence of a cofactor (NADPH).

-

Separation: Separate the tritiated water ([³H]₂O) produced during the reaction from the substrate.

-

Quantification: Measure the amount of [³H]₂O using liquid scintillation counting.

-

Data Analysis: Plot the percentage of aromatase inhibition against the concentration of dioctyl succinate to determine the IC50 value.

H295R Steroidogenesis Assay

This assay uses the human adrenal cortical carcinoma cell line H295R to assess the effects of a chemical on the production of various steroid hormones.

Protocol (based on OECD TG 456): [3][32][33][34][35][36]

-

Cell Culture: Culture H295R cells in multi-well plates.

-

Chemical Exposure: Expose the cells to a range of concentrations of dioctyl succinate for 48 hours.[3][33][34]

-

Hormone Measurement: Collect the cell culture medium and measure the concentrations of testosterone and 17β-estradiol using methods such as ELISA or LC-MS/MS.

-

Cell Viability: Assess cell viability to ensure that observed changes in hormone levels are not due to cytotoxicity.

-

Data Analysis: Express hormone production as a fold-change relative to the solvent control and determine the lowest observed effect concentration (LOEC).

Data Presentation (Illustrative)

The following tables present hypothetical data for dioctyl succinate to illustrate how the results from the in vitro screening battery should be structured.

Table 1: Receptor Binding Affinity of Dioctyl Succinate

| Assay | Receptor Source | Radioligand | Dioctyl Succinate IC50 (µM) | Relative Binding Affinity (%)* |

| Estrogen Receptor Binding | Human Recombinant ERα | [³H]-17β-Estradiol | > 1000 | < 0.01 |

| Androgen Receptor Binding | Rat Prostate Cytosol | [³H]-R1881 | > 1000 | < 0.01 |

*Relative Binding Affinity (RBA) is calculated as (IC50 of reference compound / IC50 of test compound) x 100. Reference compounds are 17β-estradiol for ER and R1881 for AR.

Table 2: Transcriptional Activation Potential of Dioctyl Succinate

| Assay | Mode | Cell Line | Dioctyl Succinate Result | EC50 / IC50 (µM) |

| ERTA | Agonist | HeLa-9903 | Negative | > 1000 |

| ERTA | Antagonist | HeLa-9903 | Negative | > 1000 |

| ARTA | Agonist | AR-EcoScreen™ | Negative | > 1000 |

| ARTA | Antagonist | AR-EcoScreen™ | Negative | > 1000 |

Table 3: Effects of Dioctyl Succinate on Steroidogenesis

| Assay | Endpoint | Dioctyl Succinate Result | IC50 / LOEC (µM) |

| Aromatase Assay | Inhibition | Negative | > 1000 |

| H295R Steroidogenesis | Testosterone Production | No significant change | > 1000 |

| H295R Steroidogenesis | 17β-Estradiol Production | No significant change | > 1000 |

Signaling Pathways and Visualizations

Understanding the underlying signaling pathways is crucial for interpreting the results of the in vitro assays.

Estrogen Signaling Pathway

Estrogen binds to its receptor (ER), which then translocates to the nucleus, binds to estrogen response elements (EREs) on DNA, and initiates the transcription of target genes.[1][37][38][39]

Figure 2: Simplified genomic estrogen signaling pathway.

Androgen Signaling Pathway

Androgens like testosterone or dihydrotestosterone (B1667394) (DHT) bind to the androgen receptor (AR), which then moves to the nucleus, binds to androgen response elements (AREs), and regulates gene transcription.[8][40][41][42]

Figure 3: Simplified genomic androgen signaling pathway.

Steroidogenesis Pathway

Steroidogenesis is the process of hormone synthesis from cholesterol. The H295R assay investigates the effects of chemicals on this complex pathway, particularly the production of androgens and estrogens.[2][4][5][32][43][44][45]

Figure 4: Simplified steroidogenesis pathway leading to testosterone and estradiol.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for the in vitro screening of dioctyl succinate for its potential to disrupt the endocrine system. The proposed battery of assays, based on internationally recognized guidelines, will generate data on the potential of dioctyl succinate to interact with estrogen and androgen receptors, modulate their transcriptional activity, and affect steroid hormone biosynthesis.

Based on the illustrative data, which assumes no significant activity, dioctyl succinate would be considered a low priority for further endocrine disruptor testing. However, should any of the assays yield a positive result, a weight-of-evidence approach should be used to determine the need for further, higher-tiered (in vivo) testing to characterize any potential endocrine-disrupting hazard.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. upload.wikimedia.org [upload.wikimedia.org]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity | OECD [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 15. oecd.org [oecd.org]

- 16. epa.gov [epa.gov]

- 17. oecd.org [oecd.org]

- 18. Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer [mdpi.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. policycommons.net [policycommons.net]

- 21. oecd.org [oecd.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. policycommons.net [policycommons.net]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

- 27. Concept Life Sciences | Assay Card | Androgen Receptor Assay Test No458 [conceptlifesciences.com]

- 28. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 31. epa.gov [epa.gov]

- 32. mdpi.com [mdpi.com]

- 33. oecd.org [oecd.org]

- 34. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 35. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 36. Evaluation of a high-throughput H295R homogenous time resolved fluorescence assay for androgen and estrogen steroidogenesis screening - PMC [pmc.ncbi.nlm.nih.gov]

- 37. creative-diagnostics.com [creative-diagnostics.com]

- 38. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]